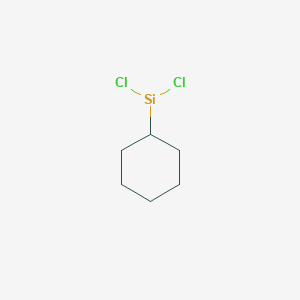
CID 11106002
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(cyclohexyl)silane is an organosilicon compound with the molecular formula C7H14Cl2Si. It consists of a silicon atom bonded to two chlorine atoms and a cyclohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .
Análisis De Reacciones Químicas
Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.
Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.
Aplicaciones Científicas De Investigación
Dichloro(cyclohexyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology and Medicine: Organosilicon compounds, including dichloro(cyclohexyl)silane, are studied for their potential use in drug delivery systems and biomedical devices.
Industry: The compound is used in the production of silicone polymers, which have applications in adhesives, sealants, and coatings
Mecanismo De Acción
The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .
Comparación Con Compuestos Similares
Dichloro(cyclohexyl)silane can be compared with other similar compounds, such as:
Chlorodimethylsilane: This compound has a silicon atom bonded to two methyl groups and a chlorine atom.
Dichloromethylsilane: This compound has a silicon atom bonded to a methyl group and two chlorine atoms.
Dichloro(cyclohexyl)silane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H11Cl2Si |
|---|---|
Peso molecular |
182.14 g/mol |
InChI |
InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
Clave InChI |
DBORORZXTOQFCB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


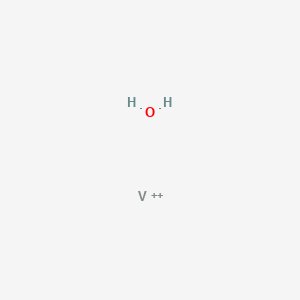
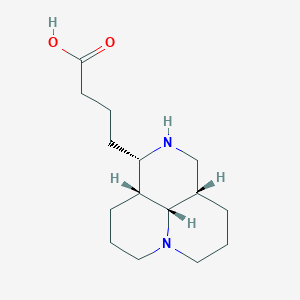

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

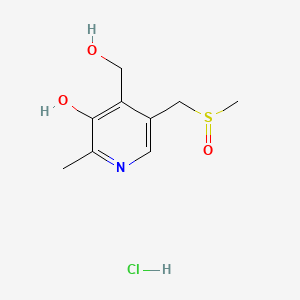
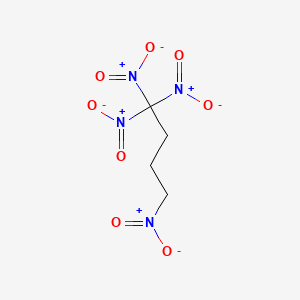
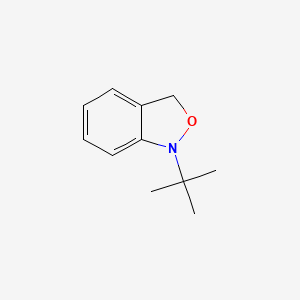
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
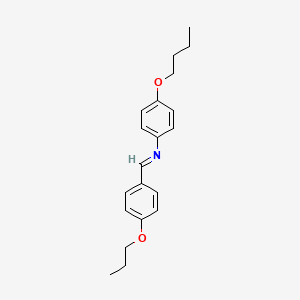
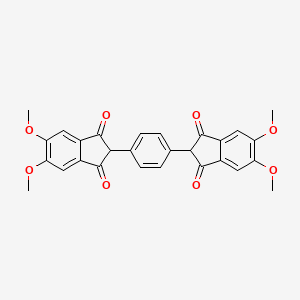

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

